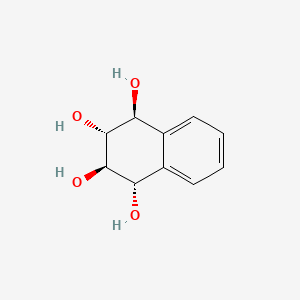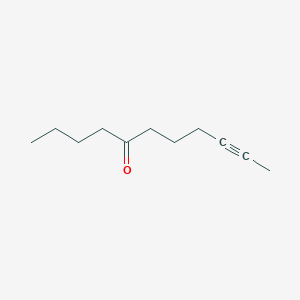
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a chiral organic compound with a unique tetrahydronaphthalene structure. This compound is characterized by four hydroxyl groups attached to a naphthalene ring system, making it a polyol derivative. Its stereochemistry is defined by the specific spatial arrangement of its atoms, denoted by the (1S,2R,3R,4S) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with altered functional groups, such as halogenated naphthalenes, alkylated naphthalenes, and quinones.
Applications De Recherche Scientifique
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s polyol structure makes it a useful model for studying carbohydrate interactions and enzyme activities.
Medicine: Research into its potential therapeutic properties, such as antioxidant activity, is ongoing.
Industry: It is utilized in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing pathways related to oxidative stress and enzyme regulation. Its polyol nature allows it to interact with multiple sites within a biological system, potentially modulating various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-1,2-diol: Contains fewer hydroxyl groups, resulting in different chemical and biological properties.
Naphthalene: The parent compound without hydrogenation or hydroxylation, exhibiting different reactivity and applications.
Uniqueness
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups. This combination provides distinct reactivity and interaction capabilities, making it valuable in various research and industrial applications.
Propriétés
| 76561-86-9 | |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(1S,2R,3R,4S)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8-,9+,10+/m0/s1 |
Clé InChI |
YRSSFXIBVODPKR-AXTSPUMRSA-N |
SMILES isomérique |
C1=CC=C2[C@@H]([C@H]([C@@H]([C@H](C2=C1)O)O)O)O |
SMILES canonique |
C1=CC=C2C(C(C(C(C2=C1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)

